molecular formula C20H16BrNO2 B3656791 4-(benzyloxy)-N-(2-bromophenyl)benzamide

4-(benzyloxy)-N-(2-bromophenyl)benzamide

Cat. No.: B3656791
M. Wt: 382.2 g/mol
InChI Key: XYPYICJNZZVFNO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(2-bromophenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new antimicrobial and anti-inflammatory agents. Structurally related to salicylanilides, a class known for diverse biological activities, this benzamide derivative is a valuable scaffold for probing new therapeutic pathways . Research on closely related N-(2-bromo-phenyl)benzamide analogs has demonstrated promising activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus . Furthermore, such compounds have shown potent in vitro anti-inflammatory effects through the inhibition of protease activity like trypsin, with some analogs exhibiting significantly lower IC50 values than common anti-inflammatory controls such as acetylsalicylic acid . Beyond these applications, structurally similar benzamides have also been investigated as potential chemotherapeutic agents against parasitic diseases, indicating a broad scope for biological evaluation and hit-to-lead optimization in drug discovery campaigns . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-bromophenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-18-8-4-5-9-19(18)22-20(23)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYICJNZZVFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-bromophenyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene through the reaction of benzyl alcohol with benzene in the presence of a suitable catalyst.

    Bromination: The benzyloxybenzene is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Amidation: The final step involves the reaction of the brominated benzyloxybenzene with 2-bromoaniline in the presence of a coupling agent to form 4-(benzyloxy)-N-(2-bromophenyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(2-bromophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 4-(Benzyloxy)-N-phenylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(benzyloxy)-N-(2-bromophenyl)benzamide typically involves several synthetic routes that utilize various chemical reactions. One notable method includes the use of ultrasound-assisted techniques, which enhance reaction efficiency and yield. For instance, compounds derived from this benzamide have been synthesized through Staudinger reactions and cycloaddition processes, yielding derivatives with promising biological activities .

Antimycobacterial Activity

Research indicates that derivatives of 4-(benzyloxy)-N-(2-bromophenyl)benzamide exhibit significant antimycobacterial properties. In vitro studies have demonstrated that certain synthesized compounds show activity against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy . These compounds are particularly noteworthy for their potential as anti-tubercular agents due to their structural similarity to known β-lactam antibiotics, which are effective against bacterial infections.

Antimicrobial Properties

The presence of the bromine atom in the structure of 4-(benzyloxy)-N-(2-bromophenyl)benzamide enhances its antimicrobial effects. Studies have suggested that this compound can act against various bacterial strains, making it a candidate for further development in antimicrobial therapies . The compound's ability to disrupt bacterial biofilms also highlights its potential in treating persistent infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has been linked to reduced inflammation and vascular leakage, suggesting that derivatives of 4-(benzyloxy)-N-(2-bromophenyl)benzamide may be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to 4-(benzyloxy)-N-(2-bromophenyl)benzamide:

  • Antitubercular Activity : A study synthesized multiple derivatives using ultrasound-assisted methods, reporting promising anti-tubercular activity with specific derivatives showing IC50 values less than 1 µg/mL against M. tuberculosis.
  • Antimicrobial Efficacy : Another study highlighted the enhanced antimicrobial effects due to the bromine substitution on the phenyl ring, indicating a significant potential for developing new antibiotics .
  • Anti-inflammatory Mechanisms : Research involving PPARα agonism demonstrated that derivatives could ameliorate conditions associated with inflammation and neurodegeneration, suggesting broader therapeutic applications beyond just antimycobacterial activity .

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-bromophenyl)benzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(benzyloxy)-N-(2-bromophenyl)benzamide becomes apparent when compared to analogs. Below is a detailed analysis:

Structural and Functional Comparisons

Key Findings

Methoxy or ethoxy substitutions (e.g., ) lower molecular weight, which may improve metabolic clearance rates .

Halogen Influence :

  • Bromine at the 2-position (common in ) provides metabolic resistance to oxidation compared to chlorine () or fluorine .
  • Dual halogenation (e.g., 2-bromo and 4-chloro in ) enhances steric and electronic interactions with biological targets, improving binding affinity .

Core Structure Variations: Benzamide vs. acetamide backbones () alter hydrogen-bonding capacity and steric profiles, affecting target selectivity .

Pharmacological Implications

  • Metabolism: The benzyloxy group may undergo oxidative metabolism to form phenolic derivatives, impacting bioavailability. Bromine’s heavy atom effect could slow hepatic clearance .
  • Target Binding : The 2-bromophenyl group’s steric bulk may hinder interactions with flat binding pockets but favor deep hydrophobic cavities .
  • Solubility-Stability Trade-off : Hydroxyl substitutions () improve solubility but reduce stability, whereas benzyloxy balances both .

Q & A

Q. What are the key steps in synthesizing 4-(benzyloxy)-N-(2-bromophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example, a benzyloxy group can be introduced via O-benzyl hydroxylamine hydrochloride under controlled conditions . Critical parameters include:

  • Temperature : Maintaining 0–5°C during acyl chloride formation to prevent side reactions .
  • Solvent choice : Acetonitrile is often used for its ability to dissolve polar intermediates while stabilizing reactive species .
  • Catalyst use : Sodium pivalate enhances reaction efficiency by acting as a mild base, avoiding decomposition of sensitive intermediates . Optimization requires iterative monitoring via HPLC and NMR to track intermediate purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzyloxy and bromophenyl groups (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl signals) .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for biological assays) . Discrepancies in spectral data should be resolved using high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What are the standard protocols for evaluating the compound’s stability during storage?

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture avoidance : Use desiccants in sealed containers, as hydrolysis of the amide bond can occur in humid environments .
  • Periodic reanalysis : Conduct NMR and HPLC every 3–6 months to detect decomposition .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis improve yield and selectivity?

  • Reaction pathway analysis : Density functional theory (DFT) calculations can model transition states during amide bond formation, identifying rate-limiting steps .
  • Catalyst design : Sodium pivalate’s role in stabilizing intermediates suggests that bulkier bases may reduce side reactions .
  • In-situ monitoring : Real-time IR spectroscopy can track acyl chloride intermediates, enabling precise quenching to avoid over-reaction .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines) and include positive controls like doxorubicin .
  • Solubility issues : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure uniform dissolution in vitro .
  • Metabolic interference : Test metabolites using liver microsomes to rule out false negatives from rapid degradation .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the benzyloxy group with methoxy or nitro substituents to assess electronic effects on bioactivity .
  • Side-chain variations : Introduce alkyl or heterocyclic groups to the bromophenyl moiety to probe steric and hydrophobic interactions .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes .

Q. What advanced techniques resolve ambiguities in spectral or crystallographic data?

  • Dynamic NMR : Detect rotational barriers in the amide bond to confirm conformational stability .
  • Single-crystal X-ray diffraction : Resolve positional disorder in the benzyloxy group using synchrotron radiation .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Validation

StepReagents/ConditionsMonitoring MethodTarget PurityReference
Acyl chloride formationCl₃CCN, DCM, 0°CTLC (hexane:EtOAc)>90%
AmidationO-benzyl hydroxylamine, K₂CO₃HPLC (C18 column)>95%
PurificationRecrystallization (EtOH/H₂O)Melting point>98%

Q. Table 2. Biological Assay Design Considerations

ParameterRecommendationRationaleReference
Cell line selectionHT-29 (colon cancer), MCF-7Standard models for SAR
Solvent system0.1% DMSO in PBSMinimize cytotoxicity
Positive controlDoxorubicin (1 µM)Validate assay sensitivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzyloxy)-N-(2-bromophenyl)benzamide
Reactant of Route 2
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4-(benzyloxy)-N-(2-bromophenyl)benzamide

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